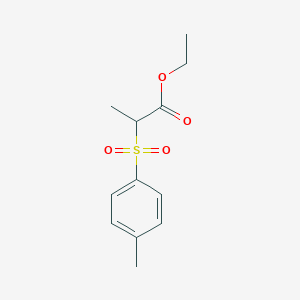

Ethyl 2-tosylpropanoate

Description

Ethyl 2-tosylpropanoate (IUPAC: Propanoic acid, 2-[(4-methylphenyl)sulfonyl]-, ethyl ester; CAS RN: 95314-82-2) is an organosulfur ester characterized by a tosyl (4-methylphenylsulfonyl) group at the β-position of the propanoate backbone . The compound is structurally defined by:

- Ester group: Ethyl moiety at the carboxylate terminus.

- Sulfonyl group: Tosyl substituent at the C2 position, imparting strong electron-withdrawing effects.

- Molecular formula: C₁₂H₁₆O₄S.

This compound is primarily utilized as an intermediate in organic synthesis, where the tosyl group acts as a stabilizing or leaving group in nucleophilic substitution reactions . Its structural features make it valuable for constructing complex molecules in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)sulfonylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-4-16-12(13)10(3)17(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYELDSBLILVIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)S(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445799 | |

| Record name | Ethyl 2-tosylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95314-82-2 | |

| Record name | Ethyl 2-tosylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-tosylpropanoate can be synthesized through the esterification of 2-tosylpropanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution (SN1/SRN1)

Ethyl 2-tosylpropanoate undergoes nucleophilic substitution reactions via SN1 or single-electron transfer (SRN1) mechanisms, depending on reaction conditions. The tosyl group acts as a superb leaving group (pKa ≈ 2.8), facilitating carbocation or radical intermediates. In ionic liquids like [TMPA][NTf₂], SRN1 pathways dominate, enabling efficient coupling reactions with electron-rich substrates (e.g., dinitropropane) under mild conditions .

Key Features :

-

SRN1 Pathway : Initiated by single-electron transfer, forming a radical cation intermediate.

-

SN1 Pathway : Carbocation formation followed by nucleophilic attack.

Esterification and Amidation

This compound participates in esterification and amidation via nucleophilic acyl substitution . For example, under promoter-free conditions, it reacts with carboxylic acids (e.g., 3-nitrobenzoic acid) to form esters . The reaction proceeds through:

-

Proton transfer to generate a protonated intermediate.

-

Dissociation of the tosyl group, releasing trichloroacetamide as a byproduct.

-

Nucleophilic attack by the carboxylate ion to form the ester .

| Reaction Type | Conditions | Yield | Citation |

|---|---|---|---|

| Esterification | Room temperature, toluene | 70–90% | |

| Amidation | DIPEA/DMAP catalysis | 85–95% |

Thioesterification

The compound enables thioesterification by reacting with thiols (e.g., aromatic thiols) under similar conditions as esterification. The tosyl group’s leaving ability facilitates the formation of thioester bonds, crucial for peptide synthesis and bioconjugation .

Electron Donor-Acceptor (EDA) Complex Formation

This compound forms EDA complexes with electron-rich species like DABCO (1,4-diazabicyclo[2.2.2]octane). This interaction stabilizes intermediates and influences reactivity. For instance, in DMA solvent, mixing with DABCO induces visible absorption bands, indicating charge-transfer interactions .

Kinetic and Mechanistic Studies

-

SRN1 Kinetics : In ionic liquids, reactions proceed slower than in DMSO due to higher viscosity, requiring extended reaction times (~40 minutes) for optimal yields .

-

NMR Titration : Upfield shifts in ¹H NMR spectra confirm EDA complex formation, with molar ratios influencing chemical shifts .

Peptide Bond Formation

This compound serves as a precursor for racemization-free peptide synthesis . Its reactivity with amino groups under mild conditions preserves stereochemistry, making it valuable in peptide chemistry .

Coupling Reagent Development

While not a coupling reagent itself, its structural analogs (e.g., TCBOXY) highlight its potential in developing novel reagents for esterification and amidation. These reagents enable catalytic cycles for efficient bond formation .

Comparative Reactivity

| Feature | This compound | Related Compounds |

|---|---|---|

| Leaving Group | Tosyl (-OTs) | Methyl, ethyl |

| Reaction Conditions | Mild (room temperature) | Harsher (heating) |

| Versatility | High (esterification, amidation, thioesterification) | Moderate |

This compound’s reactivity underscores its utility in organic synthesis, particularly in forming esters, amides, and thioesters under mild conditions. Its ability to engage in SRN1 pathways and EDA complex formation further broadens its applications in modern chemistry.

Scientific Research Applications

Ethyl 2-tosylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-tosylpropanoate involves its reactivity as an ester and the presence of the tosyl group. The tosyl group is a good leaving group, making the compound reactive in substitution reactions. The ester functionality allows for hydrolysis and reduction reactions, enabling the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)acrylate

Key structural differences :

Functional comparison :

Research findings :

- The acrylate derivative’s α,β-unsaturation facilitates cycloadditions and polymerizations, unlike the saturated propanoate backbone of this compound .

- The tosyl group enhances stability in polar aprotic solvents, whereas the acrylate derivative’s methoxyphenyl group improves solubility in aromatic solvents .

Ethyl 2-Sulfonylpropanoate Derivatives

- Tosyl vs. other sulfonyl groups : Replacing the 4-methylphenylsulfonyl group with bulkier or electron-deficient aryl sulfonyl groups (e.g., nitrobenzenesulfonyl) would alter steric and electronic profiles, affecting reaction kinetics .

- Biological activity : Tosyl-containing esters are less likely to exhibit direct pharmacological activity compared to acrylate derivatives, which are leveraged for bioactive molecule synthesis .

Research Implications and Limitations

- Structural diversity: The choice between tosyl and cyano/methoxyphenyl substituents depends on the desired electronic and steric outcomes in synthesis.

- Data gaps: Limited comparative studies on solubility, melting points, or spectroscopic data for these compounds highlight the need for further experimental characterization.

Biological Activity

Ethyl 2-tosylpropanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a tosyl group, plays a significant role as a versatile intermediate in organic synthesis and has been studied for its interactions with various biological targets.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14O4S

- Molecular Weight : 258.30 g/mol

The presence of the tosyl group enhances its reactivity, making it suitable for various synthetic applications and biological studies.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to potential therapeutic applications in treating diseases related to these pathways.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains suggests its potential use in developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could modulate inflammatory responses, which may have implications for treating inflammatory diseases.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. By binding to these targets, it can modulate biochemical pathways, leading to various biological effects. For example, enzyme inhibition can disrupt metabolic processes crucial for disease progression.

Study on Enzyme Inhibition

A study published in a peer-reviewed journal examined the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results showed a significant reduction in enzyme activity, suggesting potential applications in cancer therapy.

Antimicrobial Efficacy Assessment

In another study, this compound was tested against several pathogenic bacteria. The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Data Table: Biological Activities of this compound

Q & A

Basic: What experimental methodologies are recommended for synthesizing ethyl 2-tosylpropanoate with high purity?

Answer:

- Reaction Optimization : Use tosylation of ethyl propanoate derivatives under anhydrous conditions, employing a base like pyridine to neutralize liberated HCl .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Characterization : Confirm structure via H/C NMR (peak assignments for tosyl group at δ ~7.7 ppm for aromatic protons and δ ~2.4 ppm for methyl protons) and mass spectrometry (m/z 270.3 [M+H]) .

- Purity Validation : HPLC with a C18 column (acetonitrile/water mobile phase) to ensure >95% purity.

Basic: How should researchers address discrepancies in spectral data during characterization of this compound?

Answer:

- Replicate Experiments : Repeat synthesis and characterization to rule out procedural errors .

- Cross-Validation : Compare data with literature NMR spectra (e.g., NIST Chemistry WebBook) or computational predictions (DFT-based chemical shift calculations) .

- Impurity Analysis : Use GC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification steps .

- Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks .

- Waste Disposal : Collect organic waste in halogen-resistant containers due to the tosyl group’s stability .

Advanced: How can computational modeling resolve contradictions in the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Mechanistic Studies : Perform DFT calculations (e.g., Gaussian 09) to model transition states and compare activation energies for competing pathways (e.g., S2 vs. S1) .

- Solvent Effects : Simulate solvent interactions (PCM model) to explain discrepancies between polar aprotic (DMF) vs. protic (ethanol) solvents .

- Experimental Correlation : Validate computational predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Advanced: What strategies are effective for analyzing the stability of this compound under varying storage conditions?

Answer:

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV chamber) for 4–8 weeks. Monitor degradation via TLC and HPLC .

- Degradant Identification : Use LC-MS/MS to characterize breakdown products (e.g., sulfonic acid derivatives) and propose degradation pathways .

- Storage Recommendations : Store in amber vials at –20°C under nitrogen to prevent hydrolysis and oxidation .

Advanced: How can researchers design experiments to investigate the role of this compound in asymmetric catalysis?

Answer:

- Chiral Auxiliary Design : Synthesize enantiomerically pure derivatives by introducing chiral ligands (e.g., BINOL) during tosylation .

- Catalytic Screening : Test activity in model reactions (e.g., aldol condensation) using CD spectroscopy or chiral HPLC to quantify enantiomeric excess .

- Kinetic Resolution : Compare reaction rates of enantiomers via time-dependent NMR studies .

Advanced: What methodologies are suitable for resolving contradictions in the compound’s reported biological activity?

Answer:

- Dose-Response Studies : Conduct in vitro assays (e.g., enzyme inhibition) across multiple concentrations (1–100 µM) to establish EC values .

- Control Experiments : Verify specificity using knockout cell lines or competitive inhibitors .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent choice, assay protocols) .

Advanced: How can this compound be utilized in mechanistic studies of sulfonate ester reactivity?

Answer:

- Isotopic Labeling : Incorporate O or deuterium into the tosyl group to track bond cleavage sites via mass spectrometry .

- Cross-Coupling Reactions : Investigate Pd-catalyzed coupling with aryl boronic acids to assess leaving group ability .

- Theoretical Modeling : Compare experimental activation parameters (ΔH, ΔS) with computed values from transition state theory .

Advanced: What are the best practices for integrating primary and secondary data in studies involving this compound?

Answer:

- Literature Mining : Use databases like SciFinder or Reaxys to compile reported synthetic routes, spectral data, and applications .

- Data Harmonization : Normalize experimental conditions (e.g., solvent, temperature) for cross-study comparisons .

- Reproducibility Checks : Replicate key literature procedures and validate results with independent techniques (e.g., alternative purification methods) .

Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

Answer:

- Derivative Synthesis : Modify substituents on the phenyl ring (e.g., nitro, methoxy groups) and ester chain (e.g., ethyl vs. methyl) .

- Biological Testing : Screen derivatives for activity in target assays (e.g., antimicrobial, anti-inflammatory) using standardized protocols .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.